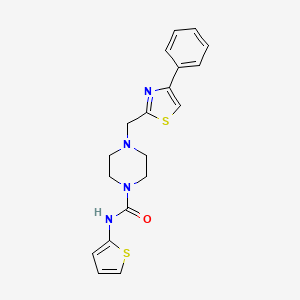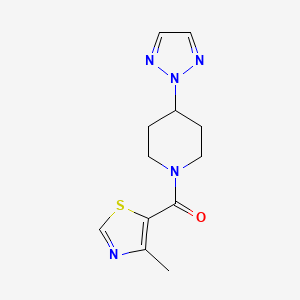![molecular formula C20H11F6NO B2426779 {6-[3-(trifluorometil)fenil]-3-piridinil}[3-(trifluorometil)fenil]metanona CAS No. 860648-91-5](/img/structure/B2426779.png)
{6-[3-(trifluorometil)fenil]-3-piridinil}[3-(trifluorometil)fenil]metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone: is a complex organic compound characterized by the presence of trifluoromethyl groups attached to both phenyl and pyridinyl rings
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the materials science industry, the compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a trifluoromethyl-substituted benzene reacts with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more hydrogen atoms in the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic compounds.
Mecanismo De Acción
The mechanism by which [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridinyl ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
- 3-(Trifluoromethyl)benzylamine
- 6-[3-(Trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Comparison: Compared to similar compounds, [3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone is unique due to the presence of both trifluoromethyl and pyridinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and ability to interact with a wide range of molecular targets, making it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6NO/c21-19(22,23)15-5-1-3-12(9-15)17-8-7-14(11-27-17)18(28)13-4-2-6-16(10-13)20(24,25)26/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUSTZBJDRGDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2426698.png)
![2-(4-Methoxyphenyl)-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-YL]ethyl}acetamide hydrochloride](/img/structure/B2426699.png)
![Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2426700.png)
![5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2426701.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2426705.png)



![1-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2426711.png)



![1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B2426719.png)
